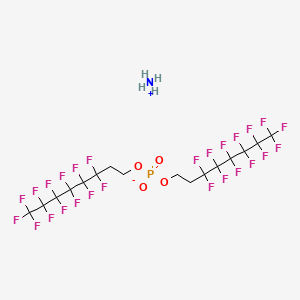

Ammonium perfluorohexyl ethylphosphates

Description

Properties

CAS No. |

1764-95-0 |

|---|---|

Molecular Formula |

C16H12F26NO4P |

Molecular Weight |

807.20 g/mol |

IUPAC Name |

azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate |

InChI |

InChI=1S/C16H9F26O4P.H3N/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-45-47(43,44)46-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42;/h1-4H2,(H,43,44);1H3 |

InChI Key |

BAAWZFPSXYDFPY-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)([O-])OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Applications of Ammonium Perfluorohexyl Ethylphosphates

Approaches to the Synthesis of Perfluorohexyl Ethylphosphates and Their Ammonium (B1175870) Salts

The synthesis of ammonium perfluorohexyl ethylphosphates is a multi-step process that begins with the formation of the phosphate (B84403) ester, followed by neutralization to form the ammonium salt. The primary reactants are a fluorinated alcohol, specifically 2-(perfluorohexyl)ethanol, and a phosphorylating agent, typically phosphorus pentoxide (P₂O₅).

The initial step involves the reaction of 2-(perfluorohexyl)ethanol with phosphorus pentoxide. This reaction yields a mixture of mono- and bis[2-(perfluorohexyl)ethyl] phosphate esters. The ratio of these products can be controlled by adjusting the molar ratio of the alcohol to the phosphorus pentoxide. An equimolar mixture of the mono- and di-substituted phosphates is often the result, particularly when a 1:3 molar ratio of phosphorus pentoxide to alcohol is used googleapis.com.

The resulting mixture of perfluorohexyl ethylphosphoric acids is then neutralized with ammonia (B1221849) (NH₃) in an aqueous solution. This acid-base reaction forms the corresponding ammonium salts: ammonium mono[2-(perfluorohexyl)ethyl] phosphate and ammonium bis[2-(perfluorohexyl)ethyl] phosphate nih.gov. The final product is typically a mixture of these two salts.

Historical Development and Evolution of Fluorinated Phosphate Ester Surfactants

The development of fluorinated surfactants dates back to the 1950s, with their unique properties driving widespread industrial and consumer use. Anionic phosphate fluorosurfactants are among the earliest and most produced varieties of anionic surfactants horizonadmixtures.com. The paper industry began exploring the use of fluorinated surfactants for food packaging applications in the early 1960s researchgate.net. These early formulations included phosphate esters derived from N-ethyl perfluorooctane (B1214571) sulfonamide (EtFOSA) and N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE) researchgate.net.

Over time, the industry evolved, developing fluorotelomer thiol-based phosphates and polymers researchgate.net. This evolution was driven by the need for materials that could impart both water and oil resistance to various substrates. Polyfluoroalkyl phosphate esters (PAPs), the class to which this compound belong, became widely used in a variety of commercial products, including food-contact materials researchgate.net.

Manufacturing Processes and Industrial Scale Production of this compound

On an industrial scale, the production of this compound follows the same fundamental chemical pathway as the laboratory synthesis but is adapted for large-volume manufacturing. The most common industrial method for preparing alkyl phosphate salts involves the reaction of an alcohol with phosphorus pentoxide horizonadmixtures.com.

The process begins with the controlled reaction of 2-(perfluorohexyl)ethanol with phosphorus pentoxide in a large-scale chemical reactor. The reaction conditions, such as temperature and reactant ratios, are carefully managed to achieve the desired distribution of mono- and di-phosphate esters.

Following the phosphorylation reaction, the resulting acidic phosphate ester mixture is transferred to a neutralization vessel. Here, an aqueous solution of ammonia is added to neutralize the acidic esters, forming the ammonium salts. The final product is then typically filtered and dried to yield the solid ammonium perfluorohexyl ethylphosphate (B1253673) mixture. The entire process is conducted under strict quality control measures to ensure the final product meets the required specifications for its intended industrial applications.

Diverse Industrial Applications and Material Integration

This compound are utilized across a wide range of industrial applications due to their exceptional surfactant properties, including high thermal and chemical stability, and their ability to impart hydrophobicity and oleophobicity to surfaces.

Role in Printing and Coating Formulations (e.g., inks, lacquers, dyes, solvents)

In the printing and coatings industry, these fluorinated surfactants act as highly effective wetting and leveling agents. Their ability to significantly reduce the surface tension of a formulation allows for uniform spreading and adhesion on various substrates. In printing inks, they contribute to improved color density and can help eliminate issues like "ghosting" at high printing speeds google.com. They are also used to improve the anti-staining and UV-resistance of paints and coatings horizonadmixtures.com.

| Application Area | Function | Improved Properties |

| Printing Inks | Wetting Agent, Leveling Agent | Improved color density, prevention of "ghosting," enhanced rub resistance |

| Paints & Coatings | Surface Modifier, Wetting Agent | Improved anti-staining, increased UV resistance, enhanced leveling and flow |

| Lacquers | Leveling Agent | Uniform surface finish, prevention of surface defects |

| Solvents | Surfactant | Improved solubility and dispersion of components |

Functionality as Emulsifiers and Wetting Agents in Industrial Processes

The amphiphilic nature of this compound makes them excellent emulsifiers, capable of stabilizing mixtures of immiscible liquids, such as oil and water researchgate.net. This property is crucial in various industrial processes, including the manufacturing of polymers and other chemical formulations. As wetting agents, they facilitate the contact of a liquid with a solid surface, a critical function in processes like metal treatment and the formulation of industrial cleaners horizonadmixtures.com. Their high surface activity and chemical stability make them suitable for use in demanding industrial environments horizonadmixtures.comresearchgate.net.

Application in Surface Treatments for Repellency (e.g., textiles, paper, food packaging)

One of the most significant applications of this compound is in surface treatments to impart water and oil repellency.

Textiles: When applied to textiles, these compounds form a thin, low-energy film on the fiber surface, which repels water and oil-based substances sarex.comfineotex.com. This finish is durable and can withstand laundering and dry cleaning. C6-based fluorochemicals, such as those derived from perfluorohexylethanol, are used for permanent hydrophobic and oleophobic finishing of textiles made from various fibers europa.eu.

| Textile Performance Data | |

| Property | Result |

| Water Contact Angle | > 150° (on treated cotton) nih.gov |

| Water Repellency Rating | Grade 4 (out of 5) nih.gov |

| Oil Repellency Rating | Grade 4 (out of 5) nih.gov |

| Durability | Good resistance to multiple wash cycles nih.gov |

Paper and Food Packaging: In the paper industry, these surfactants are used to treat food-contact materials to make them resistant to grease and water researchgate.netfosan.org. This is particularly important for packaging for fatty foods and items that may be heated in their packaging dtu.dk. Polyfluoroalkyl phosphate esters are among the common types of PFAS used for this purpose fosan.orgdtu.dk. The treatment can be applied through internal or external impregnation of the paper products fosan.org.

Environmental Occurrence and Transport Dynamics of Ammonium Perfluorohexyl Ethylphosphates

Identification of Environmental Sources and Release Pathways

Ammonium (B1175870) perfluorohexyl ethylphosphates and its parent compound, 6:2 diPAP, enter the environment through various industrial and commercial activities. A significant source is the use of polyfluoroalkyl phosphate (B84403) esters (PAPs) in the manufacturing of food-contact paper and packaging to impart grease and water resistance. acs.orgresearchgate.netresearchgate.net These compounds are also utilized in a range of other products, including textiles, carpets, and fire-fighting foams. service.gov.ukcanada.ca

The release of these substances into the environment can occur at multiple stages of their lifecycle:

Industrial Manufacturing and Formulation: Direct releases can happen from facilities that produce or formulate PFAS-containing products. service.gov.uk

Use Phase: Leaching from consumer and industrial products during their use is a significant pathway. For instance, PAPs can be released from food packaging into the environment. acs.orgresearchgate.net

Disposal and Waste Management: Landfills and wastewater treatment plants (WWTPs) are major repositories and subsequent sources of these compounds to the environment. acs.orgcanada.ca PFAS can leach from landfilled products and contaminate leachate. canada.ca WWTPs receive PFAS from various domestic and industrial sources, and conventional treatment processes are often ineffective at their complete removal, leading to their release into surface waters through effluent and to land through the application of biosolids. acs.orgresearchgate.net Studies have detected high concentrations of diPAPs in sewage sludge and biosolids, with some reports indicating they contribute to a large fraction of the total PFAS concentration. researchgate.net For example, 6:2 diPAP has been identified as a dominant PFAS in biosolids. researchgate.net Toilet paper, particularly that made from recycled paper, has also been identified as a source of 6:2 diPAP to wastewater systems. researchgate.netmim.dk

Distribution and Partitioning Behavior Across Environmental Compartments

Once released, ammonium perfluorohexyl ethylphosphates, as 6:2 diPAP, partitions across various environmental media, including water, soil, sediment, and air.

Due to the transformation of relatively immobile diPAPs into more mobile and persistent perfluorocarboxylic acids (PFCAs), there is a significant potential for groundwater contamination. nih.govacs.org Lysimeter studies have shown that while 6:2 diPAP itself tends to remain in the soil, its transformation products, such as perfluorohexanoic acid (PFHxA) and perfluoropentanoic acid (PFPeA), are readily leached into the water phase. nih.govacs.org This highlights a critical pathway for human and environmental exposure through contaminated drinking water and irrigation of crops. nih.govacs.org

Studies have detected 6:2 diPAP in surface water samples, although often at lower concentrations compared to its degradation products. nih.gov For instance, in Baiyangdian Lake, China, 6:2 diPAP was detected in 60% of surface water samples with concentrations up to 0.134 ng/L. nih.gov The presence of these compounds in remote water bodies, such as the Arctic, suggests long-range transport capabilities. mst.dk

Polyfluoroalkyl phosphate esters like 6:2 diPAP exhibit strong adsorption to soil and sediment, limiting their mobility in their original form. oup.comacs.org This adsorption is influenced by factors such as the organic carbon content of the soil and the molecular properties of the PFAS. acs.org

Field and laboratory studies have demonstrated that a significant fraction of applied 6:2 diPAP can remain in the soil over extended periods. A two-year lysimeter study found that 36-37% of the initially applied 6:2 diPAP was still present in the soil. nih.govacs.org However, the degradation of these parent compounds in the soil acts as a long-term source of more mobile PFAS. researchgate.netd-nb.info The half-life for the biotransformation of 6:2 diPAP in aerobic soil has been estimated to be around 12 days. nih.gov

The following table summarizes the findings of a lysimeter study on the distribution of 6:2 diPAP and its transformation products after two years.

Table 1: Distribution of 6:2 diPAP and its Transformation Products in a Lysimeter Study

| Compartment | Percentage of Initial Molar Amount of 6:2 diPAP |

|---|---|

| Soil (as 6:2 diPAP) | 36-37% |

| Soil (as PFCAs) | 1.5% |

| Leachate (as PFCAs) | 23.2% |

| Grass | <0.1% |

Data from Göckener et al. (2022) nih.gov

While ionic PFAS have low volatility, neutral and volatile precursors, including some PAPs, can be transported through the atmosphere. nih.govca.gov Although diPAPs have high predicted octanol-air partition coefficients (log KOA), suggesting they are primarily associated with particulate matter, they have been detected in the atmosphere. researchgate.netresearchgate.net

Atmospheric concentrations of 6:2 diPAP have been reported to be in the range of 0.5-2.9 pg/m3, typically detected in the particle phase. researchgate.netresearchgate.net Atmospheric transport and subsequent deposition, through both wet and dry processes, contribute to the widespread distribution of these compounds, even in remote regions. canada.caresearchgate.net

Bioaccumulation and Bioconcentration Potentials in Environmental Organisms

This compound, through its anion 6:2 diPAP, can be taken up by and accumulate in various organisms. Studies have shown that 6:2 diPAP can bioaccumulate in aquatic and terrestrial invertebrates, as well as in fish. researchgate.netnih.govacs.org

In a study with common carp, 6:2 diPAP was found to accumulate, and several degradation products were identified in the liver, indicating biotransformation within the organism. researchgate.net Earthworms exposed to contaminated soil also showed rapid accumulation of 6:2 diPAP, particularly in the gut and skin. nih.gov The biotransformation of 6:2 diPAP within these organisms is a significant internal source of more persistent PFCAs. researchgate.netnih.gov For instance, in earthworms, perfluorohexanoic acid (PFHxA) was a primary phase I biotransformation product. nih.gov

The table below presents the bioconcentration factor (BCF) for 6:2 diPAP in common carp.

Table 2: Bioconcentration of 6:2 diPAP in Common Carp

| Tissue | Bioconcentration Factor (BCF) |

|---|---|

| Liver | 13,300 ± 4,300 |

| Blood | 8,800 ± 2,700 |

| Gill | 4,500 ± 1,500 |

| Muscle | 1,800 ± 600 |

Data from Chen et al. (2019) researchgate.net

Environmental Fate and Transformation Mechanisms of Ammonium Perfluorohexyl Ethylphosphates

Inherent Persistence and Resistance to Degradation in Natural Systems

Ammonium (B1175870) perfluorohexyl ethylphosphates, through their 6:2 diPAP component, exhibit significant persistence in the environment. While not entirely inert, their degradation is a slow process, primarily driven by biological activity. In field lysimeter studies, a significant portion of the applied 6:2 diPAP (36–45%) was still present in the soil after two years. nih.gov This persistence is attributed to the high stability of the perfluorinated alkyl chain.

Abiotic degradation pathways for 6:2 diPAP are considered to be slow under typical environmental conditions. nih.govmiljodirektoratet.no For instance, the hydrolysis of the phosphate (B84403) ester group is estimated to have a long half-life, and direct photolysis under environmentally relevant wavelengths is limited. miljodirektoratet.nonih.gov This inherent resistance to abiotic degradation means that the compound can persist in the environment until conditions are favorable for microbial transformation.

Photolytic and Chemical Degradation Pathways in Aquatic and Atmospheric Environments

The degradation of ammonium perfluorohexyl ethylphosphates through photolytic and chemical processes in the environment is not considered a primary fate pathway. Studies on the direct photolysis of 6:2 diPAP have shown minimal degradation under far-UVC (222 nm) irradiation, suggesting that it is resistant to breakdown by sunlight in aquatic environments. nih.gov

However, advanced oxidation processes (AOPs) have been shown to degrade 6:2 diPAP. For example, electrochemical oxidation can transform 6:2 diPAP into various perfluorocarboxylic acids (PFCAs) and intermediate products. acs.org This process is initiated by hydroxyl radicals (•OH). While effective in controlled treatment scenarios, the widespread occurrence of such strong oxidizing conditions in the natural environment is limited, thus constraining the relevance of this pathway for natural attenuation. The primary degradation route in the environment remains biological transformation.

Microbial Biotransformation and Biodegradation Studies

Microbial activity is the principal driver for the transformation of this compound in the environment. Studies have consistently demonstrated that microorganisms in various environmental compartments, including soil, biosolids, and sediments, can biodegrade 6:2 diPAP. nih.govnih.govresearchgate.net

In soil and biosolids-amended soil, the degradation of 6:2 diPAP has been observed to follow a pattern of biotransformation leading to the formation of various intermediate and terminal products. nih.govresearchgate.net The rate of biodegradation can be influenced by environmental factors such as temperature, with increased microbial activity and transformation observed at higher temperatures. nih.gov The presence of organisms like earthworms has also been shown to stimulate the degradation of 6:2 diPAP in soil. nih.gov In sterile control experiments, no significant degradation of 6:2 diPAP was observed, confirming the essential role of microorganisms in its transformation. nih.gov

The initial step in the biotransformation of 6:2 diPAP is often the hydrolysis of the phosphate ester bonds, which can be microbially mediated, leading to the formation of 6:2 fluorotelomer alcohol (6:2 FTOH) and 6:2 monoPAP. nih.govresearchgate.net These intermediates are then further biodegraded.

Table 1: Microbial Biotransformation Studies of 6:2 diPAP

| Environmental Matrix | Key Findings | Reference |

|---|---|---|

| Biosolids-amended soil | Biodegradation of 6:2 diPAP to fluorotelomer intermediates and C4-C7 PFCAs. | nih.gov |

| Soil (Lysimeter study) | Enhanced transformation during summer months, indicating temperature-dependent microbial activity. | nih.gov |

| Earthworm (M. guillelmi) | Accelerated degradation of 6:2 diPAP in soil in the presence of earthworms; extensive biotransformation within the earthworm. | nih.gov |

| Sewage sludge | Microbial hydrolysis of 6:2 diPAP to 6:2 FTOH. | nih.gov |

Identification and Characterization of Environmental Transformation Products

The biotransformation of this compound (as 6:2 diPAP) results in a series of intermediate and terminal degradation products. The transformation pathways have been elucidated in several studies, identifying a range of poly- and perfluorinated compounds.

The primary transformation products include:

6:2 Fluorotelomer Alcohol (6:2 FTOH): Formed through the hydrolysis of the phosphate ester. acs.orgnih.gov

Fluorotelomer Carboxylic Acids (FTCAs) and Fluorotelomer Unsaturated Carboxylic Acids (FTUCAs): These are key intermediates in the degradation pathway from 6:2 FTOH to PFCAs. acs.orgresearchgate.net For instance, 6:2 FTCA and 6:2 FTUCA have been identified. acs.org

Perfluoroalkyl Carboxylic Acids (PFCAs): These are the terminal and persistent end-products of 6:2 diPAP biodegradation. A range of PFCAs with varying carbon chain lengths are formed, with a predominance of shorter-chain PFCAs. The most commonly reported PFCAs from 6:2 diPAP degradation are:

Perfluorohexanoic acid (PFHxA) nih.govnih.govnih.gov

Perfluoropentanoic acid (PFPeA) nih.govnih.gov

Perfluorobutanoic acid (PFBA) nih.govnih.gov

Perfluoroheptanoic acid (PFHpA) nih.govnih.gov

The formation of these PFCAs occurs through processes such as α- and β-oxidation of the intermediate products. nih.govnih.gov The detection of these transformation products in various environmental media highlights the role of 6:2 diPAP as a significant precursor and indirect source of persistent PFCAs in the environment. nih.govnih.gov

Table 2: Major Environmental Transformation Products of 6:2 diPAP

| Product Class | Specific Compounds Identified | Reference |

|---|---|---|

| Intermediate Products | ||

| Fluorotelomer Alcohols | 6:2 Fluorotelomer Alcohol (6:2 FTOH) | acs.org |

| Fluorotelomer Carboxylic Acids | 6:2 Fluorotelomer Carboxylic Acid (6:2 FTCA) | acs.org |

| Fluorotelomer Unsaturated Carboxylic Acids | 6:2 Fluorotelomer Unsaturated Carboxylic Acid (6:2 FTUCA) | acs.org |

| Terminal Products | ||

| Perfluoroalkyl Carboxylic Acids (PFCAs) | Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA), Perfluorobutanoic acid (PFBA), Perfluoroheptanoic acid (PFHpA) | nih.govnih.govnih.govnih.gov |

Table 3: List of Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| 6:2 diPAP | 6:2 Fluorotelomer phosphate diester |

| 6:2 FTOH | 6:2 Fluorotelomer Alcohol |

| FTCA | Fluorotelomer Carboxylic Acid |

| FTUCA | Fluorotelomer Unsaturated Carboxylic Acid |

| PFAS | Per- and Polyfluoroalkyl Substances |

| PFBA | Perfluorobutanoic acid |

| PFCA | Perfluoroalkyl Carboxylic Acid |

| PFHpA | Perfluoroheptanoic acid |

| PFHxA | Perfluorohexanoic acid |

| PFPeA | Perfluoropentanoic acid |

| PFOA | Perfluorooctanoic acid |

Ecological Impact Assessment of Ammonium Perfluorohexyl Ethylphosphates

Ecotoxicological Studies on Aquatic Biota

A comprehensive search of scientific databases and environmental reports yielded no specific ecotoxicological studies conducted on aquatic organisms directly exposed to Ammonium (B1175870) perfluorohexyl ethylphosphates. While general concerns about the aquatic toxicity of per- and polyfluoroalkyl substances (PFAS) are well-documented, data detailing the acute or chronic effects of this particular compound on fish, invertebrates, or algae are not available in the reviewed literature. Regulatory bodies in Canada have flagged it for further consideration, but specific empirical toxicity data for aquatic ecosystems is lacking. canada.ca General assessments of other short-chain PFAS have shown varying levels of ecotoxicity, but these findings cannot be directly extrapolated to Ammonium perfluorohexyl ethylphosphates without specific studies. mst.dkresearchgate.net

Effects on Terrestrial Ecosystems and Soil Microbiomes

There is a notable absence of research on the effects of this compound on terrestrial ecosystems. No studies were found that investigated its impact on soil health, the composition and function of soil microbiomes, or its potential to leach into groundwater from contaminated soil. The behavior and ecological consequences of this specific compound within terrestrial environments remain uncharacterized in the available scientific literature.

Impacts on Plant Systems and Agricultural Environments

Information regarding the direct impacts of this compound on plant systems and in agricultural settings is not present in the reviewed scientific literature. There are no available studies on its uptake by plants, potential for phytotoxicity, or its behavior and persistence in agricultural soils. One report mentions the use of certain PFAS compounds in plant protection agents to increase uptake by plants, but provides no specific data on this compound. enviro.wiki

Trophic Transfer and Biomagnification in Ecological Food Webs

No dedicated studies were found that assess the potential for trophic transfer and biomagnification of this compound in ecological food webs. The bioaccumulation potential of PFAS is known to be influenced by factors such as the length of the perfluorinated carbon chain. mst.dk However, without specific research on this compound, its capacity to accumulate in organisms and magnify up the food chain cannot be determined. A 2019 review by Canadian authorities noted that data on food web bioaccumulation potential for this and other similar compounds is generally lacking. canada.ca

Analytical Methodologies for Environmental Monitoring and Quantification of Ammonium Perfluorohexyl Ethylphosphates

Advanced Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is a critical first step to isolate and concentrate ammonium (B1175870) perfluorohexyl ethylphosphates from complex matrices such as water, soil, sediment, and biosolids, while removing interfering substances. labmanager.com Solid-phase extraction (SPE) is the most widely employed and essential cleanup technique in the PFAS analysis workflow. chromatographyonline.commdpi.com The selection of the SPE sorbent is vital for achieving high recovery rates and accurate analysis. chromatographyonline.com

For polar compounds like perfluoroalkyl phosphates, weak anion-exchange (WAX) cartridges are frequently used. tandfonline.com These sorbents effectively retain anionic PFAS, such as the perfluorohexyl ethylphosphate (B1253673) anion, allowing for a rigorous wash step to remove matrix co-extracts before elution. Polymeric sorbents are also common choices for PFAS extraction from various matrices. chromatographyonline.commdpi.com The process typically involves passing a liquid sample through the SPE cartridge, where the target analytes are retained. Interfering compounds are then washed away with a solvent, and finally, the analytes of interest are eluted with a different solvent, often a small volume of organic solvent like methanol (B129727) or acetonitrile (B52724), sometimes containing a weak base like ammonium hydroxide (B78521) to facilitate the elution of acidic PFAS. tandfonline.com

For solid matrices like soil and sediment, an initial extraction using a solvent, such as acetonitrile or methanol, is performed, often aided by techniques like sonication or accelerated solvent extraction (ASE) before proceeding to SPE for cleanup. mdpi.com Given the variability in methods, especially for complex matrices like biosolids, direct communication with the analytical laboratory is essential to ensure project objectives are met. itrcweb.org

Table 1: Overview of Solid-Phase Extraction (SPE) Sorbents for PFAS Analysis

| Sorbent Type | Mechanism of Action | Target Analytes | Common Matrices | Reference |

|---|---|---|---|---|

| Weak Anion-Exchange (WAX) | Ion-exchange and reversed-phase | Anionic PFAS, including carboxylates, sulfonates, and phosphates | Water, Food, Soil | tandfonline.com |

| Hydrophilic-Lipophilic-Balanced (HLB) | Reversed-phase | Broad range of neutral and ionizable organic compounds, including PFAS | Water | mdpi.com |

| Polymeric Reversed-Phase (e.g., Polystyrene-divinylbenzene) | Reversed-phase | Neutral and non-polar compounds; can retain longer-chain PFAS | Water | confex.com |

| C18 (Octadecyl) | Reversed-phase | Non-polar compounds | Water, Serum | confex.com |

Chromatographic Separation and Mass Spectrometric Detection Techniques

Liquid chromatography coupled with mass spectrometry is the definitive technique for the analysis of emerging PFAS, including ammonium perfluorohexyl ethylphosphates. mdpi.com This approach offers the high sensitivity and selectivity required for detecting these compounds at trace levels (parts-per-trillion or ng/L) in environmental samples. labmanager.commdpi.com

LC-MS/MS, particularly using a triple quadrupole (QqQ) mass spectrometer, is the workhorse for targeted PFAS analysis. mdpi.comchromatographyonline.com The liquid chromatography step separates the target compounds from other analytes in the sample extract. Reversed-phase chromatography using a C18 column is a common approach. nih.gov The separation is achieved using a gradient elution with a mobile phase typically consisting of water and an organic solvent like methanol or acetonitrile, often with additives like ammonium acetate (B1210297) to improve chromatographic peak shape and ionization efficiency. nih.gov

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. nih.gov In this mode, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For perfluorohexyl ethylphosphate, analysis is performed in negative ion electrospray ionization (ESI) mode. nih.gov The use of isotopically labeled internal standards, such as ¹³C-labeled analogs, is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response. tandfonline.comnih.gov

Table 2: Illustrative LC-MS/MS Parameters for a Polyfluoroalkyl Phosphate (B84403) Ester (8:2 diPAPE)

| Parameter | Setting | Purpose | Reference |

|---|---|---|---|

| Ionization Mode | Negative Electrospray (ESI-) | Forms negative ions, suitable for acidic PFAS like PAPEs. | nih.gov |

| LC Column | C18 Reversed-Phase | Separates compounds based on hydrophobicity. | nih.gov |

| Mobile Phase | Water/Methanol with Ammonium Acetate | Creates a gradient to elute compounds and aids ionization. | nih.gov |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for target quantification. | nih.gov |

| Precursor Ion (m/z) | e.g., 775.1 | Mass-to-charge ratio of the parent molecule (8:2 diPAPE). | tandfonline.com |

| Product Ion (m/z) | e.g., 487.0 / 287.0 | Mass-to-charge ratios of characteristic fragments after collision. | tandfonline.com |

Note: Parameters are illustrative for a related compound, 8:2 diPAPE, as specific transitions for this compound can be proprietary or method-specific.

While LC-MS/MS is ideal for targeted analysis, high-resolution mass spectrometry (HRMS) is a powerful tool for non-targeted analysis, which aims to identify unknown PFAS in a sample. epa.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution, allowing for the determination of a compound's elemental composition from its exact mass. nih.govnih.gov

This capability is invaluable for identifying novel or uncharacterized PFAS, including transformation products of precursor compounds like this compound. nih.gov HRMS can screen for lists of suspected compounds and discover new ones. epa.gov Furthermore, advanced techniques combining HRMS with ion mobility spectrometry can help separate isomeric PFAS compounds, which are difficult to distinguish by mass or chromatographic retention time alone. youtube.com Kendrick mass defect analysis is another data processing technique used with HRMS data to identify homologous series of compounds, which is characteristic of PFAS contamination patterns. nih.gov

Method Validation, Quality Assurance, and Quality Control Protocols

To ensure the generation of reliable and defensible data, analytical methods for this compound must undergo rigorous validation and be subject to stringent quality assurance (QA) and quality control (QC) protocols. ida.orgnih.gov Method validation demonstrates that a method is fit for its intended purpose. uliege.be

Key validation parameters include:

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably distinguished from background noise. nih.gov

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be measured with acceptable precision and accuracy. mdpi.com

Accuracy : The closeness of a measured value to the true value, often assessed by analyzing spiked samples and calculating percent recovery. nih.gov Recoveries are typically expected to fall within a range such as 70-130%. waters.com

Precision : The degree of agreement among replicate measurements, usually expressed as relative standard deviation (RSD). nih.gov

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Routine QA/QC procedures are essential to monitor method performance. haleyaldrich.com This includes the regular analysis of procedural blanks to check for background contamination, laboratory control spikes to verify accuracy, and matrix spikes/matrix spike duplicates to assess matrix-specific effects on recovery and precision. nih.gov The use of isotopically labeled internal standards for every target analyte is a cornerstone of robust PFAS quantification, correcting for losses during sample preparation and for matrix-induced ion suppression or enhancement during MS analysis. tandfonline.com

Regulatory Science and Policy Frameworks Governing Perfluoroalkyl Substances, Including Ammonium Perfluorohexyl Ethylphosphates

National and International Regulatory Initiatives for PFAS Management and Restriction

A global effort is underway to control the production, use, and release of PFAS, including ammonium (B1175870) perfluorohexyl ethylphosphates. These initiatives are driven by the recognition of the widespread environmental contamination and potential health risks associated with this large class of chemicals.

International cooperation is crucial in managing these persistent pollutants, which can travel long distances from their sources. epa.gov A key international instrument is the Stockholm Convention on Persistent Organic Pollutants (POPs) , a global treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for extended periods. environment.govt.nzundp.org The convention requires participating countries to eliminate or reduce the production and use of listed POPs. epa.gov While some of the most well-known PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS), are listed under the convention, the status of many other PFAS, including ammonium perfluorohexyl ethylphosphates, is not explicitly defined. europa.euiisd.org

At the national and regional levels, regulatory bodies are implementing their own measures. In the European Union , the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a primary tool for controlling hazardous substances. globalnorm.de REACH places the responsibility on industries to manage the risks that chemicals may pose to human health and the environment. globalnorm.de The European Chemicals Agency (ECHA) maintains a list of substances subject to restriction, and there is an ongoing process to evaluate and potentially restrict the use of a wide range of PFAS. globalnorm.deeuropa.eu

In the United States , the Environmental Protection Agency (EPA) is taking a multi-faceted approach to address PFAS contamination. epa.gov This includes establishing national drinking water standards for certain PFAS, designating PFOA and PFOS as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), and requiring companies to report on their use of PFAS. epa.gov The EPA's Integrated Risk Information System (IRIS) program also plays a role in identifying and characterizing the health hazards of chemicals like ammonium bis[2-(perfluorohexyl)ethyl] phosphate (B84403). epa.gov

The following table provides a summary of key regulatory initiatives:

| Regulatory Body/Treaty | Key Actions and Mandates | Relevance to this compound |

|---|---|---|

| Stockholm Convention on POPs | Global treaty to eliminate or restrict the production and use of persistent organic pollutants. epa.gov | While specific listing is not found, as a PFAS, it falls under the broad class of chemicals of global concern. |

| European Union (REACH) | Requires registration, evaluation, and authorization of chemicals, with the potential for restriction. globalnorm.de | Not explicitly listed for restriction, but subject to evaluation as a PFAS. europa.eu |

| United States (EPA) | Setting drinking water standards, hazardous substance designations, and reporting requirements for PFAS. epa.gov | Included in EPA's chemical databases for potential risk assessment. nih.govthegoodscentscompany.com |

Scientific Basis for Risk Prioritization and Assessment of Emerging Fluorinated Compounds

The sheer number and diversity of PFAS, including many emerging compounds like this compound, pose a significant challenge for risk assessment and prioritization. Traditionally, risk assessments have focused on a few well-studied legacy compounds such as PFOA and PFOS. However, there is a growing recognition that a broader approach is needed to address the potential risks of the entire class of PFAS.

The scientific basis for prioritizing and assessing emerging fluorinated compounds involves several key components:

Persistence, Mobility, and Bioaccumulation: A primary concern with PFAS is their extreme persistence in the environment. Scientists evaluate the potential for these compounds to move through soil and water (mobility) and to accumulate in living organisms (bioaccumulation). This information helps to predict their long-term environmental fate and potential for human and ecological exposure.

Toxicity Assessment: Researchers use a combination of in vivo (animal) studies, in vitro (cell-based) assays, and in silico (computer modeling) approaches to evaluate the potential toxicity of emerging PFAS. These studies investigate a range of potential health effects, including impacts on the immune system, liver function, and development.

New Approach Methodologies (NAMs): Given the vast number of PFAS, traditional animal testing methods are impractical for assessing every compound. Therefore, there is a strong push to develop and use NAMs. These can include high-throughput screening assays and computational models to predict toxicity and prioritize substances for further investigation.

Grouping and Read-Across: To streamline assessments, scientists often group similar PFAS based on their chemical structure and properties. This allows for "read-across," where data from well-studied compounds can be used to infer the potential hazards of less-studied, but structurally similar, chemicals.

A significant challenge in the risk assessment of emerging fluorinated compounds is the lack of comprehensive data. For many substances, including this compound, there is limited publicly available information on their toxicological profiles. The EPA's Health Assessment Workspace Collaborative (HAWC) is one platform that aims to increase transparency in the risk assessment process by providing access to data and expert decisions. nih.gov

Development and Implementation of Environmental Monitoring Programs for PFAS

To understand the extent of PFAS contamination and to inform regulatory actions, robust environmental monitoring programs are essential. These programs are being developed and implemented by government agencies at various levels to detect the presence of PFAS in different environmental media.

The key objectives of these monitoring programs include:

Identifying Sources of Contamination: Monitoring helps to pinpoint industrial facilities, wastewater treatment plants, and other sources that may be releasing PFAS into the environment.

Assessing Exposure Pathways: By sampling drinking water, surface water, groundwater, and soil, these programs help to determine the primary ways in which humans and ecosystems are exposed to PFAS.

Evaluating the Effectiveness of Regulations: Long-term monitoring can track changes in PFAS concentrations over time, providing valuable feedback on the effectiveness of management and restriction policies.

The U.S. EPA , for example, has implemented the Unregulated Contaminant Monitoring Rule (UCMR) to collect data on the occurrence of contaminants in drinking water that are not yet subject to national primary drinking water regulations. epa.gov This includes monitoring for a number of PFAS. epa.gov The EPA also provides guidance to states on how to use the Clean Water Act to monitor for PFAS discharges from industrial sources.

At the state level, agencies like the Minnesota Pollution Control Agency (MPCA) have developed comprehensive PFAS monitoring plans. These plans outline a strategy for monitoring various facilities, including solid waste sites, wastewater treatment plants, and industrial sites, to identify and manage sources of PFAS pollution.

The development of these programs requires sophisticated analytical methods to detect a wide range of PFAS at very low concentrations. The EPA has been instrumental in developing and validating these methods. epa.gov

Research into Safer Alternatives and Sustainable Chemical Innovation for Fluorinated Substances

In response to the growing concerns about PFAS, there is a significant research effort focused on finding safer alternatives and promoting sustainable chemical innovation. The goal is to develop substances that can provide the desired functionalities of PFAS, such as water and stain resistance, without the associated environmental and health risks.

Key areas of research include:

Fluorine-Free Alternatives: A major focus is on the development of non-fluorinated chemicals that can replicate the performance of PFAS. europa.eu This involves exploring different chemical structures and materials that can provide similar properties of repellency and durability. thegoodscentscompany.com An international team of scientists has recently made a breakthrough in creating non-toxic alternatives by mimicking the "bulky" molecular structure of fluorine using carbon and hydrogen-based compounds. epa.gov

Bio-Based Materials: Researchers are investigating the use of materials derived from natural sources, such as plants and microorganisms, as potential replacements for PFAS. europa.eu These bio-based materials offer the advantage of being renewable and potentially biodegradable. europa.eu

Sustainable Fluorine Chemistry: For applications where fluorine may still be necessary, research is underway to develop more sustainable fluorination methods. This includes exploring greener reagents and processes that reduce waste and toxicity. Additionally, innovative technologies are being developed to recycle fluorine from PFAS waste, creating a more circular economy for this element.

Degradation Technologies: Alongside finding alternatives, there is also research into effective methods for breaking down existing PFAS contamination. This includes advanced oxidation processes, sonochemical degradation, and mechanochemical methods that use physical force to break the strong carbon-fluorine bonds.

The transition to safer alternatives is a complex process that requires collaboration between researchers, industry, and regulators. It involves not only scientific innovation but also careful consideration of the entire lifecycle of the alternative substances to avoid "regrettable substitutions," where one harmful chemical is simply replaced by another. environment.govt.nz

Environmental Remediation Technologies and Strategies for Ammonium Perfluorohexyl Ethylphosphates Contamination

Site Assessment and Characterization for Contaminated Media

A thorough understanding of the extent and nature of contamination is the cornerstone of any effective remediation strategy. For sites impacted by Ammonium (B1175870) perfluorohexyl ethylphosphates and other PFAS, a comprehensive site characterization is essential.

Key Steps in Site Assessment:

Historical Site Use Analysis: Identifying past industrial activities, use of firefighting foams (AFFF), or other potential sources of PFAS release is a critical first step. epa.govbattelle.org

Conceptual Site Model (CSM) Development: A CSM is a representation of the site that describes the contaminant sources, release mechanisms, transport pathways, exposure routes, and potential receptors. epa.gov This model is continuously refined as more data becomes available.

Multi-Media Sampling: Contamination is often present in various environmental compartments. Therefore, sampling should encompass:

Soil: Surface and subsurface soil sampling helps delineate the source zone and understand the vertical migration of contaminants. clu-in.org

Groundwater: Monitoring wells are used to assess the extent of the groundwater plume and track its movement. clu-in.org

Surface Water and Sediments: Nearby water bodies and their sediments can act as sinks and secondary sources of contamination. clu-in.org

Air and Biota: In some cases, atmospheric deposition and bioaccumulation in local flora and fauna may also need to be assessed. battelle.org

Advanced Analytical Techniques: Due to the low concentrations at which PFAS can be harmful, highly sensitive analytical methods like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are required for accurate quantification. battelle.org The Total Oxidizable Precursor (TOP) assay can also be employed to measure the concentration of precursor compounds that can transform into more persistent perfluoroalkyl acids (PFAAs). clu-in.org

Table 1: Key Considerations for Site Characterization of PFAS Contamination

| Assessment Component | Objective | Methods | Key Considerations |

|---|---|---|---|

| Source Identification | Pinpoint the origin and type of PFAS release. | Historical records review, interviews, site inspections. | Multiple sources may be present; AFFF use is a common source at military and industrial sites. battelle.orgrutgers.edu |

| Contaminant Delineation | Determine the horizontal and vertical extent of contamination in soil and groundwater. | Soil boring, groundwater monitoring well installation and sampling. | The mobility of different PFAS compounds can vary, leading to complex plume geometries. frontiersin.org |

| Pathway Analysis | Understand how contaminants are moving through the environment. | Hydrogeological studies, fate and transport modeling. | Factors like soil type, groundwater flow velocity, and the presence of other contaminants influence transport. frontiersin.orgepa.gov |

| Receptor Identification | Identify potential human and ecological receptors at risk of exposure. | Proximity to drinking water wells, surface water bodies, and sensitive ecosystems. | Exposure pathways can include ingestion of contaminated water or food, and inhalation of dust. epa.gov |

Advanced Physical and Chemical Treatment Technologies for Aqueous and Solid Matrices

Given the recalcitrant nature of Ammonium perfluorohexyl ethylphosphates, a range of advanced physical and chemical treatment technologies have been developed and are under investigation for PFAS remediation.

For Aqueous Matrices (Groundwater, Leachate):

Adsorption: This is a widely used technology for removing PFAS from water.

Granular Activated Carbon (GAC): GAC is effective in adsorbing a wide range of organic contaminants, including many PFAS. itrcweb.orgmarinbarrettlaw.com Its performance can be influenced by the specific PFAS present and the water chemistry.

Ion Exchange (IX) Resins: IX resins can be more selective for certain PFAS and may have a higher capacity than GAC, but can be more expensive and require regeneration. itrcweb.org

Membrane Filtration:

Reverse Osmosis (RO) and Nanofiltration (NF): These high-pressure membrane processes can effectively separate PFAS from water, producing a clean permeate and a concentrated waste stream that requires further treatment or disposal. ca.govsaltworkstech.com

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive radicals that can break down PFAS molecules.

Electrochemical Oxidation: This process uses an electric current to generate powerful oxidizing agents at the anode surface, leading to the degradation of PFAS. researchgate.net

Sonolysis: High-frequency ultrasound waves create cavitation bubbles that, upon collapse, generate extreme temperatures and pressures, leading to the thermal decomposition of PFAS. nih.govrsc.orgnjit.edu

UV/Persulfate and UV/H2O2: The combination of ultraviolet light with strong oxidants like persulfate or hydrogen peroxide can generate sulfate (B86663) and hydroxyl radicals, respectively, which can degrade PFAS. mdpi.comnih.gov However, AOPs can sometimes transform precursor compounds into more persistent PFAAs. nih.govelsevierpure.com

For Solid Matrices (Soil, Sediments):

Solidification/Stabilization (S/S): This technology involves mixing contaminated soil with binding agents like cement and additives such as powdered activated carbon (PAC) to physically entrap and chemically immobilize the PFAS, reducing their leachability into the surrounding environment. rutgers.edunih.govholcim.usnih.gov

Soil Washing: This ex-situ process uses a washing solution to transfer PFAS from the soil to the liquid phase, which can then be treated using the aqueous treatment technologies mentioned above. nih.gov Gas fractionation has been shown to enhance the efficiency of soil washing for PFAS removal. nih.gov

Excavation and Incineration: While effective in destroying PFAS, this method is energy-intensive and can lead to the formation of harmful byproducts if not properly controlled. ca.gov

Table 2: Comparison of Advanced Treatment Technologies for PFAS

| Technology | Target Matrix | Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| Granular Activated Carbon (GAC) | Aqueous | Adsorption | Well-established, cost-effective for a range of organics. itrcweb.orgmarinbarrettlaw.com | Less effective for shorter-chain PFAS; requires regeneration or disposal of spent carbon. mdpi.com |

| Ion Exchange (IX) Resins | Aqueous | Ion Exchange | High selectivity and capacity for certain PFAS. itrcweb.org | Higher cost, potential for fouling, regeneration required. researchgate.net |

| Reverse Osmosis (RO) | Aqueous | Membrane Separation | High removal efficiency for a broad range of PFAS. ca.govsaltworkstech.com | Generates a concentrated waste stream; high energy consumption. saltworkstech.com |

| Electrochemical Oxidation | Aqueous | Chemical Oxidation | Destructive technology; can mineralize PFAS. researchgate.net | High energy cost; potential for electrode fouling and byproduct formation. researchgate.net |

| Sonolysis | Aqueous | Physicochemical Degradation | Destructive; effective for a range of PFAS. nih.govrsc.org | Energy-intensive; scalability can be a challenge. rsc.org |

| Solidification/Stabilization (S/S) | Solid | Immobilization | Reduces contaminant mobility and leachability; can be applied in-situ. nih.govholcim.us | Does not destroy PFAS; long-term stability needs to be monitored. ca.govholcim.us |

Innovative Technologies for In Situ and Ex Situ Remediation of Fluorinated Compounds

The limitations of existing technologies have spurred research into innovative and more effective remediation solutions for PFAS contamination.

In Situ Technologies:

Colloidal Activated Carbon (CAC) Injection: Fine particles of activated carbon are injected into the subsurface to create a permeable reactive barrier. As contaminated groundwater flows through this barrier, PFAS are adsorbed onto the carbon, effectively immobilizing the plume. regenesis.comaviationpros.com

In Situ Smoldering Combustion: This technology involves heating the contaminated soil to high temperatures to destroy PFAS. It is a potentially effective but energy-intensive method.

Ex Situ Technologies:

Plasma Treatment: Non-thermal plasma can be used to generate highly reactive species that can effectively degrade PFAS in extracted groundwater or other aqueous solutions. amazonaws.com

Supercritical Water Oxidation (SCWO): This process uses water above its critical point (374 °C and 221 bar) as a solvent to oxidize and destroy organic compounds, including PFAS, with high efficiency. itrcweb.org

Mechanochemical Destruction: This method uses mechanical force, such as ball milling, to induce chemical reactions that break the carbon-fluorine bonds in PFAS.

Table 4: Emerging Remediation Technologies for PFAS

| Technology | In Situ/Ex Situ | Description | Potential Advantages |

|---|---|---|---|

| Colloidal Activated Carbon (CAC) | In Situ | Injection of micro-scale activated carbon to form a subsurface barrier. | Minimally invasive; long-term passive treatment. regenesis.comaviationpros.com |

| Plasma Treatment | Ex Situ | Use of plasma to generate reactive species for PFAS degradation. | High degradation efficiency. amazonaws.com |

| Supercritical Water Oxidation (SCWO) | Ex Situ | Oxidation in water above its critical temperature and pressure. | High destruction efficiency for a wide range of organics. itrcweb.org |

| Mechanochemical Destruction | Ex Situ | Use of mechanical energy to break down PFAS molecules. | Potential for treating solid waste streams. |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding on Ammonium (B1175870) Perfluorohexyl Ethylphosphates

Ammonium perfluorohexyl ethylphosphates, chemically identified as the ammonium salt of bis[2-(perfluorohexyl)ethyl] phosphate (B84403) (di-6:2 FTSAP or 6:2 diPAP), is part of a group of emerging PFAS that are gaining regulatory and scientific attention. luxresearchinc.comnih.gov These compounds are primarily used as surfactants, particularly as greaseproofing agents in food-contact paper and packaging, and in the formulation of inks. nih.govmst.dknih.gov

The synthesis of such dialkyl phosphate esters generally involves the esterification of a phosphorylating agent, like phosphorus oxychloride, with the corresponding fluorotelomer alcohol, in this case, 2-(perfluorohexyl)ethanol. This is typically followed by purification and a reaction with ammonia (B1221849) to form the ammonium salt. google.com

A significant body of research has established that polyfluoroalkyl phosphate esters are not chemically inert in the environment. They are recognized as precursors that can degrade into highly persistent perfluoroalkyl carboxylic acids (PFCAs). researchgate.net The biotransformation of 6:2 diPAP has been observed in various environmental matrices, including soil and aquatic organisms. nih.govresearchgate.net These degradation processes lead to the formation of intermediate products, such as 6:2 fluorotelomer alcohol (6:2 FTOH), and ultimately yield stable end-products like perfluorohexanoic acid (PFHxA) and perfluoropentanoic acid (PFPeA). epa.gov Studies in common carp, for instance, have shown that 8:2 diPAP undergoes more extensive transformation than 6:2 diPAP. researchgate.net The half-life for the biodegradation of diPAPs in aerobic soil can range from weeks to years. researchgate.net

The detection and quantification of this compound and its degradation products in environmental samples present considerable challenges due to the complexity of the matrices and the low concentrations at which these substances often occur. arabjchem.org The standard analytical approach involves solid-phase extraction (SPE) to concentrate the analytes, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). technologynetworks.comitrcweb.orgnih.gov Given the ubiquity of PFAS in laboratory materials, rigorous protocols are essential to prevent background contamination that could compromise results. technologynetworks.com

Identification of Critical Knowledge Gaps and Research Challenges

Despite the growing body of research on PFAS, significant knowledge gaps persist, particularly for emerging compounds like this compound. nih.gov These gaps hinder a comprehensive risk assessment and the development of effective management strategies.

A primary challenge is the lack of transparent and comprehensive data on the global production volumes and the full spectrum of uses for this specific compound. nih.gov While its use in food packaging and inks is known, the extent of its incorporation into other consumer and industrial products remains poorly documented. mst.dknih.gov This lack of information impedes the accurate modeling of its environmental emissions and human exposure pathways. nih.gov

Furthermore, while the general biotransformation pathway of PAPs to PFCAs is understood, the precise kinetics and influencing factors in various environmental compartments are not fully elucidated. The formation of intermediate metabolites and their own potential toxicity are also areas requiring more in-depth investigation. luxresearchinc.comresearchgate.net The complete environmental fate, including its mobility, partitioning in soil and water, and potential for long-range transport, is not fully characterized. nih.gov

There is also a significant deficit in the toxicological data for many PFAS alternatives, including this compound and its various degradation products. mst.dk Understanding the potential for combined or synergistic effects from exposure to mixtures of different PFAS is another major challenge for the scientific community.

Finally, while analytical methods like LC-MS/MS are powerful, there is a continuous need to develop more accessible, cost-effective, and rapid testing technologies to support widespread monitoring and regulatory enforcement. luxresearchinc.comidtechex.com Standardizing methods across laboratories to ensure data comparability is also a critical ongoing effort. nih.gov

Recommendations for Prioritized Future Academic and Applied Research

Addressing the challenges associated with this compound requires a concerted research effort spanning both fundamental science and applied solutions. The following recommendations outline key priorities:

Prioritized Academic Research:

Comprehensive Environmental Fate and Transport Studies: Detailed studies are needed to model the partitioning, mobility, and long-range transport potential of this compound and its key degradation intermediates in different environmental media (air, water, soil, sediment).

Elucidation of Biotransformation Pathways: Research should focus on identifying the complete range of biotic and abiotic degradation pathways, the specific enzymes and microorganisms involved, and the reaction rates under various environmental conditions. nih.govresearchgate.net This includes investigating the formation and persistence of all intermediate products.

Advanced Toxicological and Epidemiological Studies: There is an urgent need for comprehensive toxicological assessments of this compound and its metabolites to understand their potential health effects. Epidemiological studies on populations with known exposure can help to establish links between exposure levels and health outcomes. nih.gov

Development of Advanced Analytical Methodologies: Investment in the development of novel analytical techniques, including high-resolution mass spectrometry and field-deployable sensors, is crucial for more efficient and comprehensive monitoring. luxresearchinc.comepa.gov

Prioritized Applied Research:

Development and Assessment of Safer Alternatives: A primary goal should be the innovation of safer, non-fluorinated alternatives that can match the performance of PFAS in their various applications. thechemicalengineer.comacs.orgbattelle.org This involves not just chemical substitution but also material innovations and process changes. thechemicalengineer.com

Establishment of Open-Access Databases: Creating and maintaining open-access databases on PFAS uses, properties, and alternatives would facilitate collaboration and accelerate the transition away from harmful substances. thechemicalengineer.comnih.gov

Evaluation of Remediation Technologies: Research into and evaluation of effective and scalable remediation technologies for PFAS-contaminated water and soil are critical. This includes optimizing existing methods like activated carbon filtration and ion exchange resins, and developing new destruction technologies. nih.govidtechex.com

Lifecycle Assessment and Waste Management: A thorough understanding of the entire lifecycle of products containing this compound is needed to manage waste streams effectively and prevent environmental re-release. nih.govnih.gov

By focusing on these prioritized areas, the scientific and industrial communities can work towards a more complete understanding of this compound, mitigate its potential risks, and pave the way for the development of truly sustainable alternatives.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for ammonium perfluorohexyl ethylphosphates, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves the reaction of perfluorohexylethyl phosphoric acid with ammonium hydroxide under controlled pH (7–9) and temperature (20–25°C). Solvent choice (e.g., acetonitrile or methanol) impacts intermediate stability, with inert atmospheres (N₂) minimizing side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: CH₃Cl₂/MeOH 9:1) achieves >95% purity. Yield optimization requires monitoring stoichiometric ratios (1:1.2 acid-to-ammonia) and avoiding excess ammonia, which can form byproducts .

Q. Which analytical techniques are validated for quantifying this compound in environmental matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Use a C18 column (2.1 × 100 mm, 1.7 µm) with mobile phases of 5 mM ammonium acetate in water (A) and methanol (B). Electrospray ionization in negative mode (m/z 550–560 for [M–NH₄]⁻) provides detection limits of 0.1–0.5 ng/L. Cross-validate with nuclear magnetic resonance (NMR; ³¹P and ¹⁹F spectra) to confirm structural integrity .

Q. What are the primary environmental fate pathways of this compound, and how are biodegradation studies designed?

- Methodological Answer : Aerobic biodegradation assays (OECD 301B) use activated sludge inoculum and LC-MS/MS to track parent compound degradation. Hydrolysis studies (pH 4–9, 25–50°C) assess stability, while sorption experiments (e.g., batch tests with soil organic matter) determine log Kₒc values. Include controls with autoclaved sludge to distinguish biotic/abiotic degradation. Persistence is linked to perfluoroalkyl chain length and phosphate group stability .

Advanced Research Questions

Q. How can discrepancies in reported environmental half-lives of this compound be resolved across studies?

- Methodological Answer : Variability arises from differences in experimental matrices (e.g., freshwater vs. seawater ionic strength) and microbial communities. Standardize test conditions using ISO 16266 (water) or OECD 307 (soil). Apply kinetic modeling (e.g., first-order decay constants with 95% confidence intervals) and meta-analysis to identify outliers. Cross-reference with homologous compounds (e.g., perfluorooctane sulfonates) to contextualize degradation mechanisms .

Q. What in vitro models best recapitulate the hepatotoxicity mechanisms of this compound observed in vivo?

- Methodological Answer : Primary human hepatocytes (3D spheroids) exposed to 10–100 µM of the compound for 72 hours show dose-dependent steatosis via lipid accumulation (Oil Red O staining). Transcriptomic profiling (RNA-seq) identifies PPARα and CAR/PXR pathway activation. Compare with HepG2 cells, which lack full metabolic competence, to assess model relevance. Use lactate dehydrogenase (LDH) release and ATP depletion as cytotoxicity endpoints .

Q. How do co-contaminants (e.g., microplastics) influence the bioaccumulation potential of this compound in aquatic organisms?

- Methodological Answer : Conduct 28-day exposure studies with Daphnia magna or zebrafish in systems spiked with 1–10 µg/L compound and 1–100 µm polystyrene microplastics. Measure bioconcentration factors (BCFs) via LC-MS/MS and assess synergistic effects using factorial ANOVA. Histopathology (e.g., liver vacuolization) and oxidative stress markers (SOD, CAT activity) clarify mechanistic interactions .

Key Research Gaps

- Interspecies Extrapolation : Limited data on toxicokinetic differences between rodents and humans.

- Long-Term Ecotoxicity : Chronic exposure effects on soil microbiota remain uncharacterized.

- Alternative Synthesis : Green chemistry approaches (e.g., enzyme-catalyzed phosphorylation) are underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.